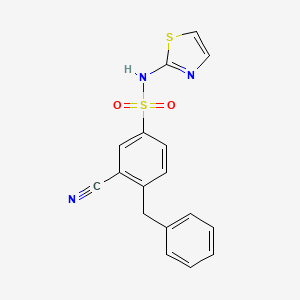

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-benzyl-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c18-12-15-11-16(24(21,22)20-17-19-8-9-23-17)7-6-14(15)10-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSPSTQMMQADNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189447 | |

| Record name | Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-80-6 | |

| Record name | Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium azide or halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors . The compound’s ability to bind to DNA and proteins suggests that it may interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Key Observations :

- Electronic Effects: The cyano group in the target compound contrasts with electron-donating groups (e.g., methoxy in compound 78) or hydrogen-bonding moieties (e.g., hydroxybenzylidene in), which may alter interaction with enzymatic targets.

- Lipophilicity : The benzyl group in the target compound provides moderate lipophilicity, whereas the 3-chlorobenzyl analog has higher ClogP due to the halogen. This impacts bioavailability and membrane penetration.

Key Observations :

- Schiff base derivatives (e.g.,) exhibit strong docking scores for COX-2, suggesting the target compound’s cyano group could be optimized for similar interactions.

Key Observations :

- Yields for thiazole-linked sulfonamides (e.g., compound 5) are moderate (~41%), while Schiff base syntheses achieve higher efficiency.

- Halogenation (e.g., 3-chlorobenzyl) may require specialized reagents, increasing synthetic complexity.

Computational and Spectroscopic Analysis

- Multiwfn Analysis : Studies on Schiff base analogs utilized Multiwfn for wavefunction analysis, revealing localized electron density around the sulfonamide and thiazole groups. Similar analysis for the target compound could predict reactive sites for electrophilic attacks.

- NMR Data: Compound 82 exhibited distinct ¹H NMR shifts for thiazole protons (δ 7.45–8.12 ppm), whereas the target compound’s benzyl and cyano groups would likely show upfield shifts for aromatic protons due to electron withdrawal.

Biological Activity

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, a benzene sulfonamide group, and a cyano group, contributing to its diverse biological activities. The structural formula can be represented as follows:

This structure is significant for its interaction with biological targets, which will be discussed in detail.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it exhibited an IC50 value of 3.99 µM against MDA-MB-468 breast cancer cells and 4.51 µM against CCRF-CM leukemia cells, indicating significant cytotoxicity .

- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9 during treatment . Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell proliferation and survival pathways.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Bacterial Inhibition : Preliminary data indicate that it possesses antibacterial activity comparable to standard antibiotics like norfloxacin. This suggests its potential application in treating bacterial infections .

- Mechanism : The antimicrobial activity may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its sulfonamide moiety .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies:

- Thiazole Ring : Essential for cytotoxic activity; modifications in this region can significantly alter effectiveness.

- Substituents on Benzene Ring : Electron-donating groups enhance activity, while electron-withdrawing groups can reduce it .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study A : In a study involving MDA-MB-468 cells, treatment with the compound resulted in a significant reduction in cell viability, leading to G0-G1 and S phase arrest and subsequent apoptosis .

- Case Study B : Another investigation showed that when combined with other agents, this compound enhanced the overall anticancer effects, suggesting synergistic potential .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-468 (breast) | 3.99 | Induces apoptosis |

| Anticancer | CCRF-CM (leukemia) | 4.51 | Induces apoptosis |

| Antimicrobial | Various bacterial strains | Comparable to norfloxacin | Disruption of cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of precursors like 2-aminothiazole derivatives. Key steps include sulfonamide bond formation using chlorobenzenesulfonyl chlorides under reflux in solvents such as ethanol or dichloromethane . Optimization involves:

- Temperature control : Reflux conditions (70–80°C) to accelerate reaction kinetics.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate pure products .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., benzyl, cyano groups) and sulfonamide linkage .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNOS) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the benzenesulfonamide core .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, enzyme isoform selectivity). Strategies include:

- Dose-response profiling : Establish EC/IC values under standardized conditions (e.g., ATP levels in kinase assays) .

- Computational docking : Compare binding affinities to target proteins (e.g., carbonic anhydrase isoforms) using software like AutoDock Vina to rationalize selectivity .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives from rapid metabolism .

Q. What strategies are effective for enhancing the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility .

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance membrane permeability .

- Pharmacokinetic profiling : Measure plasma half-life (t) and clearance rates in rodent models to guide formulation adjustments .

Q. How does the electronic nature of substituents (e.g., cyano, benzyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-withdrawing groups (CN) : Increase electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attack (e.g., by thiols in enzyme inhibition) .

- Steric effects : Bulky benzyl groups may hinder access to active sites, requiring structural analogs with smaller substituents for SAR studies .

- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.